molecular formula C9H9Cl2NO2 B11947821 2-chloroethyl N-(2-chlorophenyl)carbamate CAS No. 25209-83-0

2-chloroethyl N-(2-chlorophenyl)carbamate

Cat. No.: B11947821
CAS No.: 25209-83-0
M. Wt: 234.08 g/mol
InChI Key: VRBJYIKZFMXHKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

2-chloroethylamine+2-chlorophenyl isocyanate2-chloroethyl N-(2-chlorophenyl)carbamate\text{2-chloroethylamine} + \text{2-chlorophenyl isocyanate} \rightarrow \text{this compound} 2-chloroethylamine+2-chlorophenyl isocyanate→2-chloroethyl N-(2-chlorophenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

25209-83-0

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-chloroethyl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C9H9Cl2NO2/c10-5-6-14-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)

InChI Key

VRBJYIKZFMXHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCCCl)Cl

Origin of Product

United States

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